3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Overview
Description
3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit certain enzymes , suggesting that this compound may also interact with specific enzymes or receptors in the body.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, suggesting that this compound may also have a broad range of biological effects .
Result of Action
Similar compounds have been shown to have various biological effects, suggesting that this compound may also have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide
- 3-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide
Uniqueness
3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound contains a piperazine ring, a thiophene ring, and a sulfonyl group, which contribute to its biological activity. The following sections will detail the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The IUPAC name for the compound is this compound. The molecular formula is C20H27N3O3S2, and it features several functional groups that are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H27N3O3S2 |
IUPAC Name | This compound |
CAS Number | 1207042-41-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine moiety is known for its ability to bind to neurotransmitter receptors and enzymes, leading to potential therapeutic effects.
- Receptor Binding : The compound may interact with dopamine receptors, influencing neurotransmission and potentially providing therapeutic benefits in neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes, including acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease .
- Apoptosis Induction : Research indicates that related compounds can induce apoptosis in cancer cells through the activation of caspases and the cleavage of PARP1, suggesting a potential role in cancer therapy .
Antiproliferative Activity
In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : HCT116 (human colon carcinoma), L1210 (murine leukemia), and HeLa (human cervical carcinoma).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating potent cytotoxicity.
Case Studies
- Study on Mitochondrial Membrane Depolarization : A related compound showed the ability to depolarize mitochondrial membranes and generate reactive oxygen species (ROS) in HCT116 cells, leading to cell death .
- Caspase Activation : In another study, compounds similar to this compound were shown to activate caspases -3 and -7, leading to apoptosis in cancer cell lines .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals differences in potency and mechanism.
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 5.0 | Apoptosis induction via caspase activation |
Related Compound A | 10.0 | Mitochondrial membrane depolarization |
Related Compound B | 15.0 | Enzyme inhibition (AChE) |
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-12-3-4-13(2)14(11-12)19-6-8-20(9-7-19)25(22,23)15-5-10-24-16(15)17(18)21/h3-5,10-11H,6-9H2,1-2H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSJIEQXUXPFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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